3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid-3'-phenyl-2-[[2-(dimethylamino)ethyl]methy
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Overview
Description
3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester is a fullerene derivative Fullerenes are a class of carbon-based materials known for their unique cage-like structures
Preparation Methods
The synthesis of 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester involves cyclopropanation of fullerene C60. This process can be achieved using sulfonium ylides, which react with fullerene C60 to form the desired product . The reaction conditions typically involve the use of an acid medium to hydrolyze the ester residue
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized fullerene derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced fullerene products.
Substitution: Substitution reactions can occur, where functional groups on the fullerene cage are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester has several scientific research applications:
Biology: Research is ongoing to explore its potential in drug delivery systems due to its ability to encapsulate other molecules.
Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of this compound involves its ability to accept electrons, making it an effective electron transport material. In organic photovoltaic devices, it facilitates rapid and efficient charge transfer and exciton dissociation . The molecular targets and pathways involved include interactions with donor polymers, leading to the formation of efficient bulk heterojunctions .
Comparison with Similar Compounds
Similar compounds to 3’H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3’-butanoic acid-3’-phenyl-2-[[2-(dimethylamino)ethyl]methylamino]ethyl ester include:
Phenyl-C61-butyric acid methyl ester (PCBM): A widely used electron acceptor in organic photovoltaics.
Phenyl-C61-butyric acid hexyl ester (PCBH): Known for its higher solubility and compatibility with polymers, leading to improved film morphology and device performance.
Other fullerene derivatives: Various fullerene derivatives with different functional groups are used in similar applications, each offering unique properties and advantages.
This compound stands out due to its specific functional groups, which enhance its solubility and compatibility with other materials, making it highly effective in its applications.
Properties
Molecular Formula |
C78H28N2O2 |
---|---|
Molecular Weight |
1025.1 g/mol |
InChI |
InChI=1S/C78H28N2O2/c1-79(2)12-13-80(3)14-15-82-17(81)10-7-11-76(16-8-5-4-6-9-16)77-72-64-56-46-36-28-20-18-19-22-26-24(20)32-40-34(26)44-38-30(22)31-23(19)27-25-21(18)29(28)37-43-33(25)41-35(27)45-39(31)49-48(38)58-52(44)62-54(40)60(50(56)42(32)36)68(72)70(62)74-66(58)67-59(49)53(45)63-55(41)61-51(43)57(47(37)46)65(64)73(77)69(61)71(63)75(67)78(74,76)77/h4-6,8-9H,7,10-15H2,1-3H3 |
InChI Key |
MUHWPDXUCZIZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)CCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C1=CC=CC=C1 |
Origin of Product |
United States |
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